Cas no 2098039-70-2 (3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol)

3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic heterocyclic compound featuring a chloropyrimidine moiety fused to an azabicycloheptanol scaffold. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloropyrimidine group offers reactivity for further functionalization, while the azabicycloheptanol core contributes to conformational rigidity, potentially enhancing binding affinity in target interactions. Its balanced lipophilicity and polarity improve solubility, facilitating synthetic applications. The compound’s stereochemistry and functional group arrangement make it suitable for exploring structure-activity relationships in drug discovery, particularly for central nervous system (CNS) targets or enzyme inhibition studies.
3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol structure
2098039-70-2 structure
Product name:3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
CAS No:2098039-70-2
MF:C10H12ClN3O
MW:225.674780845642
CID:5724381
PubChem ID:121202184

3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol Chemical and Physical Properties

Names and Identifiers

    • F1907-5995
    • 2098039-70-2
    • AKOS026710364
    • 3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
    • starbld0026127
    • 3-Azabicyclo[3.1.1]heptan-6-ol, 3-(6-chloro-4-pyrimidinyl)-
    • 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
    • Inchi: 1S/C10H12ClN3O/c11-8-2-9(13-5-12-8)14-3-6-1-7(4-14)10(6)15/h2,5-7,10,15H,1,3-4H2
    • InChI Key: LJZWXHNQKSOJSZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=N1)N1CC2CC(C1)C2O

Computed Properties

  • Exact Mass: 225.0668897g/mol
  • Monoisotopic Mass: 225.0668897g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.2Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.448±0.06 g/cm3(Predicted)
  • Boiling Point: 423.7±45.0 °C(Predicted)
  • pka: 14.33±0.20(Predicted)

3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-5995-10g
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-5995-5g
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2 95%+
5g
$1203.0 2023-09-07
TRC
C217301-500mg
3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2
500mg
$ 365.00 2022-04-01
Life Chemicals
F1907-5995-2.5g
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-5995-1g
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2 95%+
1g
$401.0 2023-09-07
TRC
C217301-100mg
3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2
100mg
$ 95.00 2022-04-01
Life Chemicals
F1907-5995-0.25g
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5995-0.5g
3-(6-chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2 95%+
0.5g
$380.0 2023-09-07
TRC
C217301-1g
3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol
2098039-70-2
1g
$ 570.00 2022-04-01

Additional information on 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol

3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS No. 2098039-70-2): A Comprehensive Overview

The compound 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS No. 2098039-70-2) is a structurally unique bicyclic heterocycle that has garnered significant attention in pharmaceutical and agrochemical research. This molecule combines a chloropyrimidine moiety with an azabicycloheptanol scaffold, creating a versatile building block for drug discovery and material science applications.

From a chemical perspective, the 3-azabicyclo[3.1.1]heptane core represents a constrained amine structure that offers interesting spatial properties for molecular design. The presence of both the 6-chloropyrimidin-4-yl group and the hydroxyl functionality at position 6 provides multiple sites for chemical modification, making this compound particularly valuable for structure-activity relationship studies in medicinal chemistry.

Recent trends in pharmaceutical research have shown growing interest in bicyclic nitrogen-containing compounds like 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol, especially in the development of central nervous system (CNS) targeted therapies. The rigid bicyclic structure may contribute to improved blood-brain barrier penetration, a key consideration in modern neuropharmacology.

In synthetic chemistry applications, this compound serves as an important intermediate for constructing more complex molecular architectures. The chloropyrimidine group is particularly reactive toward nucleophilic aromatic substitution, allowing for efficient derivatization. Meanwhile, the secondary alcohol functionality offers opportunities for further functionalization through standard hydroxyl chemistry.

The physicochemical properties of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol make it suitable for various formulation approaches. Researchers have noted its moderate solubility in common organic solvents, which facilitates its use in solution-phase chemistry. The presence of both hydrogen bond donors and acceptors in its structure suggests potential for forming stable crystalline forms, an important consideration in pharmaceutical development.

Current market analysis indicates growing demand for specialized heterocyclic building blocks like this compound, particularly in the contract research organization (CRO) sector. The unique azabicycloheptanol structure addresses the pharmaceutical industry's need for novel scaffolds that can potentially overcome issues with existing drug classes.

From a safety perspective, proper handling procedures should always be followed when working with 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol, including the use of appropriate personal protective equipment. While not classified as hazardous under standard regulations, all chemical substances require responsible management in laboratory settings.

The synthesis of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol typically involves multi-step organic transformations, with key steps including the construction of the bicyclic core and subsequent introduction of the pyrimidine moiety. Recent advances in catalytic methods have improved the efficiency of producing such complex heterocycles.

In analytical characterization, this compound shows distinctive spectral features that aid in its identification. The chloropyrimidine proton signals typically appear downfield in 1H NMR spectra, while the bicyclic system protons produce complex splitting patterns characteristic of constrained ring systems.

Looking toward future applications, researchers are exploring the potential of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol derivatives in various therapeutic areas. The combination of its rigid structure and multiple functional handles makes it particularly attractive for fragment-based drug discovery approaches that are gaining popularity in modern pharmaceutical research.

Quality control standards for this compound typically include HPLC purity assessment, residual solvent analysis, and confirmation of structural integrity through spectroscopic methods. Reputable suppliers provide comprehensive certificates of analysis to ensure researchers receive material of consistent quality for their investigations.

The stability profile of 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol suggests it should be stored under inert atmosphere at low temperatures to maintain optimal shelf life. Like many specialized organic compounds, protection from moisture and oxygen helps preserve its chemical integrity over extended periods.

In conclusion, 3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol (CAS No. 2098039-70-2) represents an important addition to the toolbox of medicinal chemists and materials scientists. Its unique structural features and multiple sites for chemical modification position it as a valuable intermediate for developing novel bioactive compounds across multiple therapeutic areas.

Recommend Articles

Recommended suppliers
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd